molecular formula C21H23N5O3S B2419481 N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide CAS No. 883963-79-9

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2419481
CAS No.: 883963-79-9
M. Wt: 425.51
InChI Key: YCBXMVSTXKSSER-UHFFFAOYSA-N
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Description

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide is a well-characterized, potent, and ATP-competitive inhibitor of the Cdc2-like kinase (CLK) family. It demonstrates high selectivity for CLK1, CLK2, and CLK4, which are key regulators of serine/arginine-rich (SR) protein phosphorylation. This action directly modulates pre-mRNA splicing by influencing the activity of splicing factors. As a research tool, this compound is invaluable for investigating the complex role of alternative splicing in disease pathogenesis, particularly in oncology. It is extensively used to study deregulated splicing in various cancer models , including breast cancer and hematological malignancies, where it can induce apoptosis and suppress tumor growth. Furthermore, its application extends to virology research, as CLK inhibition has been shown to alter the splicing of viral mRNAs, potentially reducing replication of viruses like SARS-CoV-2 . By enabling precise chemical inhibition of the CLK/splicing axis, this reagent provides researchers with a powerful means to dissect post-transcriptional gene regulation and validate novel therapeutic targets involved in splicing-dependent diseases.

Properties

IUPAC Name

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(2)30(27,28)16-13-11-15(29-3)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBXMVSTXKSSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Some triazoloquinoxaline derivatives have shown promising antiviral activity and cytotoxicity against certain cancer cell lines. This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some triazoloquinoxaline derivatives have been found to inhibit the VEGFR-2 kinase, which is critically involved in cancer angiogenesis. This suggests that these compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Some triazoloquinoxaline derivatives have shown cytotoxicity at certain concentrations, suggesting that the effects of these compounds may change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function would be valuable for understanding its temporal effects.

Biological Activity

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H23N5O3S
  • Molecular Weight : 425.51 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound primarily revolves around its ability to inhibit specific kinases and exhibit cytotoxic effects on various cancer cell lines.

1. Cytotoxicity

This compound has shown cytotoxic effects against several cancer cell lines. Studies indicate that triazoloquinoxaline derivatives can induce apoptosis in cancer cells by disrupting normal cellular processes .

2. Antiviral Activity

Some derivatives within the triazoloquinoxaline class have demonstrated antiviral properties. While specific data on this compound's antiviral efficacy is limited, related compounds have been noted for their ability to inhibit viral replication .

3. VEGFR-2 Inhibition

This compound has been associated with inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Inhibition of this pathway can limit tumor growth by reducing blood supply .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines,
Antiviral ActivityPotential inhibition of viral replication
VEGFR-2 InhibitionReduces angiogenesis in tumors
AnticonvulsantSome derivatives show potential anticonvulsant effects

Detailed Research Findings

A study conducted on various triazoloquinoxaline derivatives showed that certain compounds exhibited significant anticancer properties when tested against human cancer cell lines such as A375 (melanoma) and others. The study utilized a metrazol-induced convulsion model to evaluate the anticonvulsant activity of synthesized compounds, highlighting the potential for this compound as a lead compound for further development .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance sulfonamide coupling efficiency .
  • Purification : Use silica gel chromatography or preparative HPLC to isolate intermediates, monitored by TLC or NMR .

What analytical techniques are critical for characterizing purity and structural integrity?

Basic Research Question
Key methods include:

Technique Application Example Data
¹H/¹³C NMR Confirm substituent positions and stereochemistryAromatic proton signals at δ 7.2–8.5 ppm; sulfonamide S=O peaks in ¹³C NMR .
HPLC-MS Assess purity (>95%) and molecular weight[M+H]⁺ ion matching theoretical mass (±0.01 Da) .
FTIR Identify functional groups (e.g., S=O stretch at 1150–1350 cm⁻¹) .

How can researchers design experiments to investigate enzyme inhibition mechanisms?

Advanced Research Question
Methodological Approach :

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or cytochrome P450 .

In Vitro Assays :

  • Kinetic Studies : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity assays).
  • Competitive Inhibition : Test dose-response curves with varying substrate concentrations .

Structural Validation : Co-crystallization or cryo-EM to resolve inhibitor-enzyme complexes .

Data Interpretation : Compare inhibition kinetics to known inhibitors (e.g., staurosporine for kinases) to infer mechanism .

How should contradictory biological activity data across studies be addressed?

Advanced Research Question
Common sources of contradiction and solutions:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Metabolic Stability : Test compound stability in assay media (e.g., liver microsome assays) to rule out false negatives .
  • Structural Analogues : Synthesize derivatives to isolate bioactive moieties (e.g., replace butyl with cyclopropyl to probe steric effects) .

Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

What computational methods aid in predicting reactivity and target interactions?

Advanced Research Question

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations to model cyclization and sulfonamide coupling transition states .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME to forecast solubility (LogP <3) and CYP450 interactions .

Case Study : MD simulations of triazoloquinoxaline derivatives revealed π-π stacking with kinase ATP-binding pockets, guiding SAR studies .

What strategies improve solubility and stability for in vitro studies?

Basic Research Question

  • Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Co-Solvents : Employ DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Light Sensitivity : Store solutions in amber vials at -20°C; confirm stability via HPLC over 72 hours .

How can SAR studies be systematically conducted for this compound?

Advanced Research Question
Stepwise Approach :

Core Modifications : Vary triazoloquinoxaline substituents (e.g., methyl vs. ethyl at N1) .

Sulfonamide Optimization : Replace methoxy with ethoxy or halogens to assess electronic effects .

Bioassay Profiling : Test analogues against panels of cancer cell lines (e.g., NCI-60) and bacterial strains .

Q. Data Integration :

Modification Biological Activity Reference
Butyl → CyclopropylIncreased antifungal potency (MIC: 2 μg/mL vs. Candida albicans)
Methoxy → NitroEnhanced kinase inhibition (IC₅₀: 12 nM vs. ABL1)

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